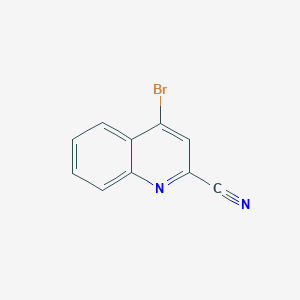

4-Bromoquinoline-2-carbonitrile

Description

Contextual Significance of Halogenated Quinoline (B57606) Scaffolds in Organic Synthesis

The quinoline ring system, a fusion of a benzene (B151609) and a pyridine (B92270) ring, is a cornerstone of heterocyclic chemistry. acs.org This scaffold is present in a wide array of natural products, most notably alkaloids, and forms the core of numerous synthetic compounds with significant biological activity. acs.orgnih.gov Its derivatives have found applications as antimalarial, antibacterial, and anticancer agents. nih.govresearchgate.net

The introduction of a halogen atom, such as bromine, onto the quinoline framework dramatically enhances its synthetic utility. Halogenated quinolines are crucial intermediates in organic synthesis, primarily because the halogen acts as a versatile reactive handle. nih.gov The carbon-bromine bond is particularly amenable to a variety of powerful cross-coupling reactions, including Suzuki-Miyaura, Heck, and Buchwald-Hartwig aminations. nih.govmdpi.com These reactions allow for the straightforward formation of new carbon-carbon and carbon-heteroatom bonds, enabling chemists to append a wide range of substituents and build molecular complexity. Specifically, the bromine atom at the C4 position of the quinoline ring is known to be a reactive site for such transformations. nih.govmdpi.com Modern synthetic methods, including nanocatalyzed green protocols and cascade cyclizations, have been developed to efficiently produce these valuable building blocks. acs.orgnih.gov

Role of the Carbonitrile Functionality in Heterocyclic Chemistry

The carbonitrile, or cyano, group (–C≡N) is a highly valuable functional group in organic synthesis due to its unique electronic properties and reactivity. When attached to a heterocyclic ring, it serves as a powerful electron-withdrawing group and a versatile synthetic precursor. thermofisher.comajchem-a.com Heterocyclic molecules containing a cyano group are important intermediates for pharmaceuticals and other specialty chemicals. thermofisher.comnih.gov

The nitrile can undergo a variety of chemical transformations. It can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid, which in turn can be converted to esters or amides. acs.org It can also be reduced to a primary amine or converted into a ketone via reaction with organometallic reagents. Furthermore, the nitrile group can participate in cyclization reactions to form new heterocyclic rings, such as tetrazoles or oxadiazoles. acs.org Quinolines functionalized with a cyano group are recognized as valuable building blocks for a range of bioactive compounds, including neuroactive agents and potential cancer therapeutics. sigmaaldrich.comscbt.com

Overview of Research Trajectories for 4-Bromoquinoline-2-carbonitrile within Academic Domains

While direct and extensive research on this compound is not widely published, its structure suggests clear and promising trajectories for its use in academic and industrial research. As a bifunctional molecule, it offers two distinct and orthogonally reactive sites, making it an ideal building block for the synthesis of complex, multi-substituted quinoline derivatives.

Potential research applications would likely exploit the differential reactivity of the C4-bromo and C2-cyano groups.

Sequential Cross-Coupling and Functional Group Transformation: The bromine atom at the C4-position serves as a prime site for palladium-catalyzed cross-coupling reactions. nih.govmdpi.com A research program could involve an initial Suzuki or Sonogashira coupling to introduce aryl, heteroaryl, or alkynyl substituents at this position. Subsequently, the nitrile group at C2 could be elaborated. For instance, hydrolysis to the corresponding carboxylic acid would open pathways to a variety of amides and esters via standard coupling protocols, a strategy employed in the synthesis of related quinoline-2-carboxylic acid derivatives. acs.org

Development of Bioactive Molecules: The quinoline-2-carbonitrile (B74147) scaffold itself is a component of molecules investigated as dual inhibitors of tubulin polymerization and histone deacetylases (HDACs) for cancer therapy. sigmaaldrich.com Research could therefore be directed toward using this compound as a starting material for novel analogues. The bromo-substituent could be replaced with various groups via nucleophilic aromatic substitution to explore structure-activity relationships (SAR) for new therapeutic agents.

Synthesis of Fused Heterocyclic Systems: The nitrile group is a key participant in cyclization reactions. Following a modification at the C4-position, the C2-nitrile could be used to construct a third ring fused to the quinoline system, leading to novel polycyclic aromatic heterocycles with unique photophysical or biological properties.

Defining the Scope of Inquiry for this compound Studies

Given the limited volume of literature focused specifically on this compound, this article serves to establish its potential significance by analyzing the well-documented chemistry of its constituent parts. The inquiry is therefore focused on the established synthetic value of the halogenated quinoline scaffold and the versatile reactivity of the carbonitrile functional group within heterocyclic systems. The research trajectories outlined are based on logical extensions of known chemical transformations reported for analogous structures. The physical and chemical properties of the parent structures, 4-bromoquinoline (B50189) and quinoline-2-carbonitrile, provide a foundational context for understanding the title compound.

Data Tables

To provide a quantitative context for this compound, the known properties of its parent scaffolds are presented below.

Table 1: Physicochemical Properties of Parent Compounds

| Property | 4-Bromoquinoline | Quinoline-2-carbonitrile |

| Molecular Formula | C₉H₆BrN nih.govsigmaaldrich.com | C₁₀H₆N₂ nih.gov |

| Molecular Weight | 208.05 g/mol nih.govsigmaaldrich.com | 154.17 g/mol |

| CAS Number | 3964-04-3 nih.govsigmaaldrich.com | 1436-43-7 nih.gov |

| Appearance | Solid nih.gov | Crystals or powder nih.gov |

| Melting Point | 29-34 °C nih.gov | 90.0-99.0 °C nih.gov |

Table 2: Summary of Potential Synthetic Transformations for this compound

| Functional Group | Position | Potential Reactions | Resulting Functionality / Structure |

| Bromo | C4 | Suzuki-Miyaura Coupling | C4-Aryl / C4-Heteroaryl |

| Sonogashira Coupling | C4-Alkynyl | ||

| Buchwald-Hartwig Amination | C4-Amino | ||

| Nucleophilic Aromatic Substitution | C4-Alkoxy, C4-Thioether | ||

| Carbonitrile | C2 | Acid/Base Hydrolysis | C2-Carboxylic Acid |

| Reduction (e.g., with LiAlH₄) | C2-Aminomethyl | ||

| Reaction with Organometallics | C2-Ketone | ||

| Cycloaddition (e.g., with azides) | C2-Tetrazolyl |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H5BrN2 |

|---|---|

Molecular Weight |

233.06 g/mol |

IUPAC Name |

4-bromoquinoline-2-carbonitrile |

InChI |

InChI=1S/C10H5BrN2/c11-9-5-7(6-12)13-10-4-2-1-3-8(9)10/h1-5H |

InChI Key |

IHDYGNXQJMQIBI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=N2)C#N)Br |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 Bromoquinoline 2 Carbonitrile

Strategic Approaches for Quinoline (B57606) Ring System Construction and Functionalization

The construction of the 4-bromoquinoline-2-carbonitrile scaffold can be approached through various strategic sequences, primarily involving either the formation of the quinoline ring system with subsequent functionalization or the use of pre-functionalized precursors in a ring-forming reaction.

Regioselective Bromination Techniques

The introduction of a bromine atom at the C4-position of a pre-existing quinoline-2-carbonitrile (B74147) core is a key synthetic challenge. The electronic properties of the quinoline ring, influenced by the electron-withdrawing nitrile group at the C2-position, direct the regioselectivity of electrophilic substitution reactions.

One plausible method for the direct bromination of quinoline-2-carbonitrile would involve the use of a suitable brominating agent and catalyst system. While specific studies on the direct bromination of quinoline-2-carbonitrile are not extensively documented, general knowledge of quinoline chemistry suggests that the reaction would likely proceed via an electrophilic aromatic substitution mechanism. However, the deactivating nature of the nitrile group can make this transformation challenging, often requiring harsh reaction conditions and potentially leading to mixtures of products.

A more controlled and widely applicable method for introducing the 4-bromo substituent is through the transformation of a 4-hydroxyquinoline (B1666331) precursor. For instance, 4-hydroxyquinoline-2-carbonitrile can be synthesized and subsequently converted to this compound. A common method for this conversion is the use of a brominating agent such as phosphorus tribromide (PBr₃) or phosphorus oxybromide (POBr₃). A general procedure involves treating quinolin-4-ol with phosphorus tribromide in a suitable solvent like N,N-dimethylformamide (DMF) to yield the corresponding 4-bromoquinoline (B50189). researchgate.net This approach offers high regioselectivity and generally good yields.

Table 1: Comparison of Potential Bromination Methods

| Method | Precursor | Reagents | Advantages | Potential Challenges |

| Direct Bromination | Quinoline-2-carbonitrile | Br₂, Lewis Acid | Atom economical, one-step process. | Low reactivity, potential for side products and poor regioselectivity. |

| From 4-hydroxy precursor | Quinoline-4(1H)-one-2-carbonitrile | PBr₃ or POBr₃ | High regioselectivity, generally good yields. researchgate.net | Requires synthesis of the 4-hydroxy precursor. |

Introduction of the Carbonitrile Group via Classical and Modern Cyanation Protocols

The introduction of the carbonitrile group at the C2-position is another critical step. This can be achieved through several established and modern cyanation methods.

A classical approach is the Sandmeyer reaction , which involves the diazotization of a 2-aminoquinoline (B145021) precursor followed by treatment with a copper(I) cyanide salt. wikipedia.orgbyjus.commasterorganicchemistry.comnih.gov This method is a reliable way to introduce a nitrile group onto an aromatic ring. For the synthesis of this compound, this would entail the synthesis of 4-bromoquinolin-2-amine, its conversion to the corresponding diazonium salt, and subsequent reaction with CuCN.

Modern cyanation methods often involve transition-metal-catalyzed cross-coupling reactions. For instance, a 2-haloquinoline, such as 2-chloro-4-bromoquinoline, can be subjected to a palladium-catalyzed cyanation using a cyanide source like zinc cyanide (Zn(CN)₂) or potassium cyanide (KCN). nih.govrsc.org These reactions often employ a palladium catalyst, such as Pd(PPh₃)₄ or a combination of a palladium precursor and a suitable ligand, and are known for their high efficiency and functional group tolerance. nih.gov

Copper-catalyzed cyanation reactions, such as the Rosenmund-von Braun reaction, also provide a viable route. nih.govnih.govorganic-chemistry.org This can involve the reaction of a 2-halo-4-bromoquinoline with copper(I) cyanide, often at elevated temperatures. Recent advancements have led to the development of milder, catalytic versions of this reaction. nih.govorganic-chemistry.org

Table 2: Overview of Cyanation Methods for Quinoline Scaffolds

| Method | Precursor | Reagents | Catalyst | Key Features |

| Sandmeyer Reaction | 2-Amino-4-bromoquinoline | NaNO₂, H⁺, then CuCN | - | Classical, reliable method. wikipedia.orgbyjus.commasterorganicchemistry.comnih.gov |

| Palladium-Catalyzed Cyanation | 2-Halo-4-bromoquinoline | Zn(CN)₂ or KCN | Palladium complex | High efficiency, good functional group tolerance. nih.govrsc.org |

| Copper-Catalyzed Cyanation | 2-Halo-4-bromoquinoline | CuCN | Copper(I) salt | Traditional method, catalytic versions available. nih.govnih.govorganic-chemistry.org |

Multi-Step Synthetic Sequences from Precursor Molecules

The synthesis of this compound is inherently a multi-step process. A logical synthetic route could start from readily available precursors and employ a combination of the aforementioned reactions.

One potential pathway begins with the synthesis of a substituted aniline (B41778), which then undergoes a quinoline-forming cyclization reaction. For example, a suitably substituted aniline could be reacted with an appropriate three-carbon unit to construct the quinoline ring. Classic quinoline syntheses like the Combes synthesis (reaction of an aniline with a β-diketone) or the Doebner-von Miller reaction (reaction of an aniline with an α,β-unsaturated carbonyl compound) could be adapted for this purpose. researchgate.netwikipedia.orgwikipedia.orgsynarchive.comresearchgate.net

A plausible multi-step sequence could be:

Synthesis of a 4-bromoaniline (B143363) derivative. chemicalbook.com

Quinoline ring formation using a reaction like the Doebner-von Miller or Combes synthesis to introduce the carbonitrile precursor at the 2-position. wikipedia.orgwikipedia.org

Final functional group manipulation , if necessary, to yield the 2-carbonitrile group.

Alternatively, a pre-formed quinoline could be functionalized in a stepwise manner:

Synthesis of quinoline-2-carbonitrile. nih.gov

Oxidation to quinoline-2-carbonitrile N-oxide.

Bromination at the 4-position , which is often facilitated by the N-oxide functionality.

Reduction of the N-oxide to afford this compound.

Transition-Metal-Catalyzed Pathways to this compound

Transition-metal catalysis plays a pivotal role in modern organic synthesis, offering efficient and selective methods for the construction of complex molecules like this compound.

Palladium-Catalyzed Coupling Reactions for Quinoline Core Construction

Palladium-catalyzed reactions are instrumental in forming the carbon-carbon and carbon-heteroatom bonds necessary for quinoline synthesis. While a direct one-pot synthesis of this compound via a palladium-catalyzed cascade is not established, palladium catalysis can be crucial in key steps.

For instance, a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Heck reaction, could be employed to construct the quinoline core from appropriately functionalized benzene (B151609) and pyridine (B92270) ring precursors. More relevant to the target molecule, palladium catalysis is extensively used for cyanation reactions as discussed in section 2.1.2. The palladium-catalyzed cyanation of a 2,4-dihaloquinoline would be a highly effective method to introduce the nitrile group selectively. nih.gov For example, the reaction of 2-chloro-4-bromoquinoline with a cyanide source in the presence of a palladium catalyst would likely lead to the desired product, as the C-Cl bond is generally more reactive in such couplings than the C-Br bond.

Copper-Mediated Transformations in Quinoline Synthesis

Copper-mediated reactions have a long history in quinoline synthesis and functionalization. Copper catalysts are particularly effective for amination and cyanation reactions.

As mentioned in section 2.1.2, copper-catalyzed cyanation of a 2-halo-4-bromoquinoline is a viable synthetic route. The traditional Rosenmund-von Braun reaction, though often requiring stoichiometric copper, can be effective. nih.gov More contemporary methods utilize catalytic amounts of copper, often with a ligand, to facilitate the transformation under milder conditions. nih.govorganic-chemistry.org

Furthermore, copper-catalyzed domino reactions have been developed for the synthesis of quinoline derivatives. organic-chemistry.org These reactions can involve the coupling of anilines with other building blocks to form the quinoline ring system in a single pot. While a direct application to this compound has not been reported, the principles of these domino reactions could potentially be adapted. For example, a copper-catalyzed reaction between a bromo-substituted aniline and a reactant that would ultimately form the 2-carbonitrile substituted portion of the quinoline ring could be envisioned.

Alternative Catalytic Systems

The synthesis of the quinoline core, a precursor to this compound, has been significantly advanced by the development of alternative catalytic systems that offer improvements in yield, selectivity, and reaction conditions over classical methods. Researchers have explored a variety of metal-based and metal-free catalysts to drive the necessary cyclization reactions.

Heterogeneous catalysts are particularly noteworthy for their ease of separation and potential for recyclability. One such system employs a copper/ceria (Cu/CeO2) catalyst for the acceptorless dehydrogenative coupling (ADC) of o-aminobenzyl alcohols with secondary alcohols to produce quinolines. nih.gov This method operates under mild conditions and demonstrates high efficiency, with reported yields exceeding 90%. nih.gov The catalyst's effectiveness is attributed to the synergistic interaction between copper and the ceria support, facilitating the dehydrogenation steps that are crucial for the condensation and cyclization cascade. nih.gov

Nanocatalysis represents another frontier, offering high surface area and unique reactivity. acs.org Various nanocatalysts, including those based on copper, iron, zinc, and nickel, have been successfully applied to quinoline synthesis. acs.orgnih.gov For instance, nano copper oxide (CuO) powder has been used to catalyze the reaction between 2-aminocarbonyl compounds and acetylenedicarboxylates, affording quinoline derivatives in good yields under ligand-free conditions. rsc.org Similarly, nickel-containing coordination polymers have been designed as efficient and recyclable catalysts for quinoline synthesis through a borrowing hydrogen strategy. researchgate.net

In the realm of metal-free catalysis, Brønsted acid functionalized graphitic carbon nitride (g-C3N4) has emerged as a promising heterogeneous catalyst for the Friedländer synthesis of quinolines. nih.gov By incorporating sulfonic acid groups (-SO3H) onto the g-C3N4 surface, a catalyst with high surface acidity is created, which significantly accelerates the formation of the quinoline ring under mild conditions. nih.gov

Green Chemistry Principles in this compound Synthesis

The integration of green chemistry principles is a driving force in modern synthetic chemistry, aiming to reduce environmental impact through innovative reaction design. The synthesis of quinoline derivatives has been a fertile ground for implementing these principles.

Solvent-Free and Neat Reaction Technologies

Eliminating volatile organic solvents is a key goal of green chemistry. Solvent-free, or neat, reaction conditions reduce waste, cost, and safety hazards. The Combes reaction for synthesizing 2-methyl-4-quinolinones has been effectively performed under solvent-free conditions using a recyclable acidic resin catalyst, often coupled with microwave irradiation to expedite the reaction. asianpubs.org Another approach utilizes Hβ zeolite as a heterogeneous catalyst for the one-step cyclization of 2-aminobenzophenones with ketones to form 2,4-disubstituted quinolines without any solvent. rsc.org This method is scalable and the catalyst can be reused multiple times without a significant drop in efficiency. rsc.org

Microwave-Assisted Synthesis

Microwave-assisted synthesis has become a powerful tool for accelerating organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating. mdpi.com This technology has been successfully applied to the synthesis of various quinoline derivatives. nih.govresearchgate.net For example, the Knoevenagel condensation of quinaldic acid with arylbenzaldehydes to form styrylquinoline derivatives is efficiently achieved under microwave irradiation using trifluoroacetic acid (TFA) as a catalyst. nih.gov Similarly, the Combes synthesis of 2-methyl-4-quinolinones is significantly enhanced by microwave heating in a solvent-free system, reducing reaction times from hours to minutes. asianpubs.org

| Catalyst | Reaction Type | Conditions | Time | Yield | Reference |

| NKC-9 Resin | Combes | Microwave (400W), Solvent-Free | 1.5 min | High | asianpubs.org |

| TFA | Knoevenagel | Microwave | Short | Good | nih.gov |

| None | Multicomponent | Microwave, Water, 100°C | - | Excellent | researchgate.net |

This table summarizes various microwave-assisted methods for quinoline synthesis.

Mechanochemical Synthesis Approaches

Mechanochemistry, which involves inducing reactions in the solid state through mechanical force (e.g., ball milling), offers a solvent-free alternative to traditional solution-phase synthesis. nih.gov This technique can lead to higher yields, shorter reaction times, and access to products that are difficult to obtain from solution. nih.gov While direct mechanochemical synthesis of this compound is not widely reported, the principles have been applied to related heterocyclic systems like quinazolin-4(3H)-ones. beilstein-journals.orgbeilstein-journals.org In these syntheses, reagents such as 2-aminobenzamides, aldehydes, and an oxidizing agent are milled together, demonstrating that complex C-N bond formations can be achieved efficiently under solvent-free, mechanochemical conditions. beilstein-journals.org This approach holds promise for the future development of green synthetic routes to quinoline derivatives.

Utilisation of Recyclable Catalysts

The ability to recover and reuse a catalyst is a cornerstone of sustainable chemistry, reducing both cost and waste. acs.org In quinoline synthesis, several effective recyclable catalytic systems have been developed.

Nano CuO: This inexpensive and air-stable catalyst has been used for the synthesis of quinoline-2,3-dicarboxylates and can be recovered and reused for up to four cycles without significant loss of activity. rsc.org

Cu/CeO2: The copper-ceria catalyst used in the acceptorless dehydrogenative coupling method is heterogeneous and can be recycled, making it a sustainable choice for quinoline production. nih.gov

Zeolites: Hβ zeolite, used in the solvent-free synthesis of 2,4-disubstituted quinolines, has been shown to be reusable for up to five cycles while maintaining its catalytic efficiency. rsc.org

Acidic Resins: The NKC-9 resin used in the microwave-assisted Combes synthesis is a reusable eco-friendly catalyst. asianpubs.org

g-C3N4-based catalysts: The metal-free Brønsted acid functionalized graphitic carbon nitride catalyst demonstrates notable recyclability in the Friedländer synthesis of quinolines. nih.gov

| Catalyst | Synthesis Method | Recyclability | Reference |

| Nano CuO | From 2-aminocarbonyls | Up to 4 cycles | rsc.org |

| Cu/CeO2 | Acceptorless Dehydrogenation | Recyclable | nih.gov |

| Hβ Zeolite | From 2-aminobenzophenones | Up to 5 cycles | rsc.org |

| NKC-9 Resin | Combes Synthesis | Recyclable | asianpubs.org |

| g-C3N4-SO3H | Friedländer Synthesis | Recyclable | nih.gov |

This table highlights several recyclable catalysts used in the synthesis of quinoline scaffolds.

Cascade Cyclization Reactions in 4-Bromoquinoline Formation

Cascade reactions, also known as domino or tandem reactions, are highly efficient processes in which a series of intramolecular or intermolecular transformations occur in a single synthetic operation without isolating intermediates. rsc.org20.210.105 This strategy generates molecular complexity rapidly and is particularly powerful for constructing polycyclic systems like quinolines. rsc.org

A notable example is the synthesis of 4-bromoquinolines via a TMSBr-promoted cascade cyclization of easily prepared ortho-propynol phenyl azides. nih.govresearchgate.net In this reaction, trimethylsilyl (B98337) bromide (TMSBr) serves a dual role: it acts as an acid promoter to initiate the reaction and also as a nucleophilic bromide source. nih.govdocumentsdelivered.com The transformation proceeds smoothly under mild conditions to generate the desired 4-bromoquinoline products in moderate to excellent yields, demonstrating good functional group tolerance. researchgate.netgoogle.com This method provides a direct route to the 4-bromoquinoline core, which is a key intermediate for further functionalization. nih.govdocumentsdelivered.com

| Substrate | Promoter/Reagent | Conditions | Product | Yield | Reference |

| o-Propynol Phenyl Azide (B81097) | TMSBr | 40-60°C, 1-2h | 4-Bromoquinoline | High | nih.govgoogle.com |

| Tetrahydroquinolines | NBS | Metal-free, mild | Bromoquinolines | Moderate to High | researchgate.net |

This table details examples of cascade reactions used to form the bromoquinoline ring system.

Another cascade approach involves the dehydrogenation of tetrahydroquinolines using N-Bromosuccinimide (NBS) as both an oxidant and an electrophile. This metal-free method efficiently converts various substituted tetrahydroquinolines into the corresponding bromoquinolines in moderate to high yields under mild conditions and with short reaction times. researchgate.net These cascade strategies exemplify the elegance and efficiency of modern synthetic organic chemistry in assembling complex heterocyclic structures.

TMSBr-Promoted Cascade Cyclization of o-Propargyl Phenyl Azides

A notable and efficient method for the synthesis of 4-bromoquinolines is the bromotrimethylsilane (B50905) (TMSBr)-promoted cascade cyclization of readily available o-propargyl phenyl azides. nih.govmdpi.comnih.gov This transformation is significant as TMSBr acts as both an acid promoter and a bromine source, streamlining the synthetic process. nih.govnih.gov

The proposed reaction mechanism commences with the TMSBr-promoted dehydration of the propargylic alcohol moiety of the starting o-propargyl phenyl azide (1) to form a propargylic carbocation intermediate (A). This intermediate can then tautomerize to an allene (B1206475) carbocation (B), which is subsequently attacked by the bromide ion from TMSBr to yield a bromoallene intermediate (C). The crucial cyclization step involves a 6-endo-dig cyclization of the azide onto the allene, forming a vinyl cation intermediate (D). This is followed by the extrusion of nitrogen gas (N₂) and subsequent aromatization to afford the final 4-bromoquinoline product (2). mdpi.com

This methodology has been shown to be compatible with a range of functional groups, including those with strong electron-withdrawing properties like the cyano group. mdpi.com This tolerance suggests the feasibility of applying this reaction to synthesize this compound from an appropriately substituted o-propargyl phenyl azide precursor bearing a cyano group.

Optimization of Reaction Parameters and Process Efficiency

The efficiency of the TMSBr-promoted cascade cyclization is highly dependent on several reaction parameters. Optimization studies, while not specifically detailed for this compound, have been performed for structurally related 4-bromoquinolines, providing a strong basis for establishing efficient reaction conditions. nih.gov Key parameters that have been investigated include the choice of solvent, the stoichiometry of TMSBr, and the reaction temperature.

For the synthesis of a model compound, 4-bromo-2-(4-methoxyphenyl)quinoline, nitromethane (B149229) (CH₃NO₂) was identified as the most suitable solvent, leading to superior yields compared to other solvents like acetonitrile (B52724), dichloromethane, or acetic acid. nih.gov The quantity of TMSBr was also found to be a critical factor, with an optimal loading of 3.5 equivalents providing the highest yield of the desired product while minimizing side reactions. nih.gov The reaction temperature also plays a significant role, with 60 °C being established as the optimal temperature for this transformation. nih.gov

Based on these findings, a proposed set of optimized conditions for the synthesis of this compound can be extrapolated. The following interactive table summarizes the optimization data from a related synthesis, which would serve as a starting point for the specific synthesis of this compound.

| Entry | Solvent | TMSBr (Equivalents) | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | MeCN | 2.5 | 60 | 65 |

| 2 | CH₃NO₂ | 2.5 | 60 | 73 |

| 3 | DCE | 2.5 | 60 | 58 |

| 4 | 1,4-dioxane | 2.5 | 60 | 45 |

| 5 | DCM | 2.5 | 60 | 32 |

| 6 | CH₃NO₂ | 2.0 | 60 | 68 |

| 7 | CH₃NO₂ | 3.0 | 60 | 78 |

| 8 | CH₃NO₂ | 3.5 | 60 | 81 |

| 9 | CH₃NO₂ | 3.5 | 40 | 55 |

| 10 | CH₃NO₂ | 3.5 | 80 | 80 |

Data adapted from the synthesis of 4-bromo-2-(4-methoxyphenyl)quinoline. nih.gov The optimal conditions are highlighted in bold.

Considerations for Preparative Scale Synthesis

The transition from laboratory-scale synthesis to preparative or industrial-scale production requires careful consideration of several factors to ensure safety, efficiency, and cost-effectiveness. The TMSBr-promoted cascade cyclization has shown promise for larger-scale applications. A gram-scale synthesis of 4-bromo-2-(4-methoxyphenyl)quinoline was successfully demonstrated with no significant decrease in yield, highlighting the potential robustness of this method. mdpi.com

Key considerations for the preparative scale synthesis of this compound would include:

Solvent Selection and Recovery: While nitromethane is an effective solvent, its toxicity and cost may be prohibitive on a large scale. Exploration of alternative, more environmentally benign, and easily recoverable solvents would be necessary.

Reaction Exothermicity and Safety: The reaction involves the release of nitrogen gas, which can lead to an increase in pressure. Careful control of the reaction temperature and addition rate of reagents is crucial to manage the exotherm and ensure safe operation. A thorough safety assessment, including differential scanning calorimetry (DSC) studies, would be essential.

Work-up and Purification: The purification of the final product on a large scale would likely involve crystallization rather than column chromatography, which is common in laboratory settings. nih.gov Developing a robust crystallization procedure would be critical for obtaining a high-purity product efficiently.

Waste Management: The process will generate waste streams, including the silylated byproducts and solvents. A comprehensive waste management plan would need to be in place to handle these materials responsibly.

Chemical Reactivity and Mechanistic Investigations of 4 Bromoquinoline 2 Carbonitrile

Reactions at the Bromine Substituent

The primary site of reactivity on the 4-bromoquinoline-2-carbonitrile molecule is the carbon-bromine bond. The bromine atom serves as a versatile leaving group, enabling a wide array of synthetic modifications.

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for modifying aromatic rings, particularly those that are electron-deficient. nih.gov The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the electron-poor aromatic ring to form a negatively charged intermediate, known as a Meisenheimer complex, followed by the departure of a leaving group. nih.gov

In the case of this compound, the quinoline (B57606) ring is inherently electron-deficient. This effect is significantly amplified by the strong electron-withdrawing cyano (-CN) group at the C2-position. This electronic arrangement makes the C4-carbon, which bears the bromine atom, highly electrophilic and thus susceptible to attack by nucleophiles. Most strategies for synthesizing 4-aminoquinolines, a scaffold of significant medicinal interest, rely on the SNAr reaction between a 4-haloquinoline and an amine. nih.govnih.govwikipedia.org

While specific studies on this compound are not extensively detailed in readily available literature, the reactivity can be inferred from similar systems. For instance, 4-chloroquinolines readily react with various amines under thermal or microwave conditions to produce 4-aminoquinolines in good yields. nih.govnih.gov The general conditions often involve heating the 4-haloquinoline with a primary or secondary amine, sometimes in a solvent like DMSO, acetonitrile (B52724), or simply in neat conditions. nih.govnih.gov

Table 1: Representative Conditions for Nucleophilic Aromatic Substitution on Haloquinolines

| Halogenated Substrate | Nucleophile | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 4,7-dichloroquinoline | Ethane-1,2-diamine | Neat, 80-130°C, 8 h | N-(7-chloroquinolin-4-yl)ethane-1,2-diamine | - | nih.gov |

| 4,7-dichloroquinoline | Various alkyl/aryl amines | DMSO, 140-180°C, 20-30 min (Microwave) | Substituted 4-amino-7-chloroquinolines | 80-95% | nih.gov |

| 7-substituted-4-chloroquinoline | Butylamine | Neat, reflux | N-butyl-7-substituted-quinolin-4-amine | - | nih.gov |

Palladium-catalyzed cross-coupling reactions have become indispensable tools for forming carbon-carbon and carbon-heteroatom bonds. For this compound, the bromine atom at the C4-position serves as an excellent handle for these transformations.

The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds by coupling an organohalide with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. nih.gov This reaction is widely used due to its mild conditions and high functional group tolerance. nih.gov

The reactivity of haloquinolines in Suzuki couplings is well-established. Studies on 2,4-dichloroquinoline (B42001) have shown that substitution can be directed selectively. For instance, after an initial Sonogashira coupling at the more reactive C2 position, a subsequent Suzuki coupling can be performed at the C4 position. nih.gov Similarly, one-pot reactions on 2-aryl-4-chloro-3-iodoquinolines with excess arylboronic acid have been shown to substitute both halogen positions, demonstrating the viability of coupling at the C4-position. nih.gov The general catalytic cycle involves oxidative addition of the aryl halide to a Pd(0) species, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product. mdpi.com

For this compound, a Suzuki coupling would be expected to proceed efficiently to yield 4-arylquinoline-2-carbonitriles. Research on the closely related 4-cyanoquinazolines has demonstrated successful Suzuki-Miyaura cross-coupling with various arylboronic acids to generate π-conjugated chromophores. mdpi.com

Table 2: Exemplary Conditions for Suzuki-Miyaura Coupling on Related Haloquinoline Systems

| Substrate | Coupling Partner | Catalyst System | Base | Solvent/Temp | Yield | Reference |

|---|---|---|---|---|---|---|

| 2-Alkynyl-4-chloroquinoline | Phenylboronic acid | (PPh3)2PdCl2 / PCy3 | CsCO3 | Dioxane/H2O, 80°C | Good to Excellent | nih.gov |

| 2-Aryl-4-chloro-3-iodoquinoline | Arylboronic acid (2.5 equiv.) | PdCl2(PPh3)2 / PCy3 | K2CO3 | Dioxane/H2O, 18 h | Good | nih.gov |

| 2-(Bromothienyl)-quinazolin-4(3H)-one | Arylboronic acid | Pd(PPh3)4 | Na2CO3 | Toluene/EtOH/H2O | 49-84% | mdpi.com |

The Sonogashira reaction facilitates the formation of a C(sp²)-C(sp) bond through the coupling of an aryl or vinyl halide with a terminal alkyne. organic-chemistry.org The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.org This method is paramount for synthesizing arylalkynes. nih.gov

The C4-bromo substituent of this compound is a suitable electrophile for Sonogashira coupling. The reaction would provide access to a range of 4-alkynylquinoline-2-carbonitriles. The reactivity of haloquinolines in Sonogashira couplings has been documented; for example, 2,4-dihaloquinolines can undergo alkynylation. researchgate.net The reaction conditions are generally mild and tolerate a wide variety of functional groups on the alkyne coupling partner. organic-chemistry.orgbeilstein-journals.org

Table 3: General Conditions for Sonogashira Coupling of Aryl Halides

| Substrate Type | Coupling Partner | Catalyst System | Base | Solvent/Temp | Product Type | Reference |

|---|---|---|---|---|---|---|

| Aryl Bromide | Terminal Alkyne | Pd(OAc)2 / P(p-tol)3 | DBU | THF | Aryl-alkyne | beilstein-journals.org |

| Aryl Halide | Terminal Alkyne | PdCl2(PPh3)2 / CuI | Et3N | Toluene, r.t. | Aryl-alkyne | organic-chemistry.org |

| Aryl Bromide | 4-Hydroxy-4-methyl-2-pentynoic acid | Pd(OAc)2 / SPhos or XPhos | TBAF | THF | Aryl-alkyne (decarboxylative) | beilstein-journals.org |

The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene to form a substituted alkene, typically in the presence of a base. wikipedia.orgorganic-chemistry.org This reaction is a powerful method for C-C bond formation and vinylation of aryl systems. wikipedia.org The catalytic cycle generally involves oxidative addition of the aryl halide to Pd(0), followed by alkene insertion and β-hydride elimination. libretexts.org Given the reactivity of the C4-Br bond, this compound would be expected to undergo Heck coupling with various alkenes to yield 4-vinylquinoline (B3352565) derivatives. Typical catalysts include palladium acetate (B1210297) or tetrakis(triphenylphosphine)palladium(0). wikipedia.org

The Stille reaction couples an organohalide with an organotin compound (stannane), catalyzed by palladium. wikipedia.org A key advantage of the Stille reaction is the stability of organostannanes and their compatibility with a wide range of functional groups. wikipedia.org The reaction mechanism is similar to other cross-coupling reactions, proceeding through oxidative addition, transmetalation, and reductive elimination. wikipedia.org While no specific examples utilizing this compound are readily found, the reaction is broadly applicable to aryl bromides and would be a viable strategy for introducing alkyl, vinyl, or aryl groups at the C4 position.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction has become a cornerstone for the synthesis of arylamines, largely replacing harsher classical methods like nucleophilic aromatic substitution, especially for less activated aryl halides. wikipedia.orgyoutube.com The reaction typically employs a palladium precatalyst, a bulky electron-rich phosphine (B1218219) ligand, and a base such as sodium tert-butoxide. organic-chemistry.orgyoutube.com

This reaction is highly relevant for the functionalization of this compound. It provides a powerful and general route to synthesize various 4-aminoquinoline-2-carbonitrile (B2760161) derivatives, which are valuable in medicinal chemistry. nih.govwikipedia.org The mechanism involves the oxidative addition of the aryl bromide to the Pd(0) complex, followed by coordination of the amine, deprotonation by the base, and finally, reductive elimination to afford the C-N coupled product. wikipedia.orglibretexts.org The choice of ligand is crucial and has evolved through several "generations" to accommodate a wide variety of amine and aryl halide substrates. wikipedia.org

Table 4: Representative Conditions for Buchwald-Hartwig Amination

| Aryl Halide | Amine | Catalyst System | Base | Solvent/Temp | Yield | Reference |

|---|---|---|---|---|---|---|

| Bromobenzene | Pyrrolidine | PdL2 (general) | NaOtBu | - | Good | youtube.com |

| Aryl Halide | Primary/Secondary Amine | Pd(0) / Bulky Phosphine Ligand | Strong Base (e.g., NaOtBu) | Toluene or Dioxane | General | organic-chemistry.orglibretexts.org |

| Aryl Halide | Amine | Pd PEPPSI catalyst | K3PO4 | Ball-milling | Good | chemicalbook.com |

Metal-Halogen Exchange Processes

The bromine atom at the C4 position of the quinoline ring is susceptible to metal-halogen exchange, a powerful reaction for forming carbon-carbon and carbon-heteroatom bonds. This process typically involves treating the bromoquinoline with a strong organometallic base, such as an organolithium or organomagnesium reagent, to generate a highly reactive quinolyl-metal intermediate.

Common reagents for this transformation include n-butyllithium (n-BuLi) and isopropylmagnesium chloride (i-PrMgCl). The reaction with n-BuLi results in a lithium-halogen exchange, forming a 4-quinolyllithium species. wikipedia.org This intermediate is a potent nucleophile and can be trapped with various electrophiles. For instance, early work by Gilman and Soddy demonstrated that bromoquinolines react with n-BuLi at low temperatures (e.g., -50 °C in diethyl ether) to form the corresponding lithiated species, which can then be carboxylated by quenching with carbon dioxide. researchgate.net

A more modern and often higher-yielding approach involves the use of magnesium-based reagents. The combination of i-PrMgCl and n-BuLi has been shown to be effective for bromine-metal exchange on bromoheterocycles under non-cryogenic conditions, which can be advantageous for practical applications. nih.govnih.gov Similarly, Grignard reagents can be prepared from aryl bromides by reaction with magnesium metal in an etheral solvent, or through an exchange reaction where a pre-formed Grignard reagent like i-PrMgCl is reacted with the aryl bromide. wikipedia.orgbyjus.com The resulting organomagnesium intermediates (Grignard reagents) can then participate in a wide array of subsequent reactions. youtube.comgoogle.com

The general scheme for these processes is the replacement of the C4-Br bond with a C4-Metal bond, which can then be functionalized.

Table 1: Conditions for Metal-Halogen Exchange on Bromoquinolines

| Reagent(s) | Conditions | Intermediate Formed | Potential Trapping Electrophiles | Reference |

|---|---|---|---|---|

| n-Butyllithium (n-BuLi) | THF or Diethyl Ether, -78 to -50 °C | 4-Quinolinyllithium | CO₂, Aldehydes, Ketones, Alkyl halides | wikipedia.orgresearchgate.net |

| i-PrMgCl + n-BuLi | THF, 0 to -20 °C | 4-Quinylmagnesium species | Aldehydes, Esters, Nitriles | nih.govnih.gov |

| Mg metal | Ether (e.g., THF, Diethyl Ether) | 4-Quinylmagnesium bromide (Grignard) | CO₂, Esters, Cyanuric chloride | byjus.comgoogle.com |

Reactivity of the Carbonitrile Functional Group

The carbonitrile (nitrile) group at the C2 position is a versatile functional handle that can undergo a variety of transformations, including hydrolysis, reduction, and cycloaddition.

The nitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid or an amide. Complete hydrolysis of this compound would produce 4-bromoquinoline-2-carboxylic acid. Partial hydrolysis, typically achieved under milder conditions, would yield 4-bromoquinoline-2-carboxamide.

While direct studies on this compound are not prevalent, related transformations are well-documented. For example, the synthesis of 2-(4-bromophenyl)quinoline-4-carbohydrazide (B1273625) from the corresponding ester demonstrates the formation of an amide-like bond at a quinoline core, showcasing the feasibility of such nucleophilic attacks at a carbonyl (or nitrile-derived) center. nih.gov The general reactivity of nitriles supports their conversion to amides and carboxylic acids as a fundamental synthetic pathway.

The reduction of the nitrile group offers a direct route to either aldehydes or primary amines, depending on the reducing agent and reaction conditions. chemistrysteps.com

Reduction to Aldehydes: A partial reduction to the aldehyde (4-bromoquinoline-2-carbaldehyde) can be achieved using milder reducing agents that can be stopped at the intermediate imine stage, which is then hydrolyzed during aqueous workup. Diisobutylaluminium hydride (DIBAL-H) is the most common reagent for this transformation. chemistrysteps.com The reaction is typically performed at low temperatures to prevent over-reduction to the amine. The mechanism involves the addition of a single hydride equivalent to the nitrile carbon, forming an aluminum-imine complex that is stable at low temperatures. Subsequent hydrolysis liberates the aldehyde. byjus.comchemistrysteps.com

Reduction to Amines: A complete reduction to the primary amine ( (4-bromoquinolin-2-yl)methanamine ) requires a more powerful reducing agent. Lithium aluminum hydride (LiAlH₄) is highly effective for this purpose, reducing the nitrile all the way to the amine. numberanalytics.commasterorganicchemistry.comswun.edu.cn The reaction mechanism involves the successive addition of two hydride ions. chemistrysteps.com Alternatively, catalytic hydrogenation using catalysts like Raney Nickel can also accomplish this transformation. byjus.com

Table 2: Reduction Products of this compound

| Reagent | Typical Conditions | Product | Product Type | Reference |

|---|---|---|---|---|

| Diisobutylaluminium hydride (DIBAL-H) | 1) Toluene or THF, -78 °C; 2) H₃O⁺ workup | 4-Bromoquinoline-2-carbaldehyde | Aldehyde | byjus.comchemistrysteps.com |

| Lithium aluminum hydride (LiAlH₄) | 1) THF or Diethyl Ether; 2) H₂O/H₃O⁺ workup | (4-Bromoquinolin-2-yl)methanamine | Primary Amine | chemistrysteps.comnumberanalytics.commasterorganicchemistry.com |

While the nitrile group can participate in cycloaddition reactions, for instance as a dipolarophile in [3+2] cycloadditions with dipoles like azides or nitrile oxides, the reactivity of the quinoline ring itself often dominates. Photochemical dearomative cycloadditions of quinolines with alkenes have been reported, leading to complex fused ring systems. nih.gov These reactions typically involve the [2+2] or [4+2] cycloaddition across the pyridine (B92270) part of the quinoline skeleton. researchgate.net

Intramolecular Diels-Alder reactions of pyridazinecarbonitriles have been shown to proceed with the nitrile group being part of the resulting aromatic system after cycloaddition and subsequent elimination. mdpi.com However, specific examples of the carbonitrile group in this compound acting directly as a dienophile or dipolarophile in intermolecular cycloadditions are not extensively documented. Its reactivity in this context would be influenced by the strong electron-withdrawing nature of the quinoline ring.

The functional groups of this compound can be derivatized to introduce reporters for analytical purposes, such as fluorophores or chromophores. While specific studies on this compound for analytical enhancement are limited, its derivatives are used in the synthesis of bioactive molecules, which often require sensitive detection methods. frontiersin.orgebi.ac.uk

The primary amine, generated from the reduction of the nitrile group, is a particularly useful handle for derivatization. It can be readily coupled with fluorescent probes (e.g., fluorescein (B123965) isothiocyanate, dansyl chloride) or other tags that would allow for enhanced detection and quantification in various analytical assays. Similarly, the carboxylic acid from nitrile hydrolysis could be coupled with fluorescently-labeled amines using standard peptide coupling reagents.

Transformations of the Quinoline Nitrogen Atom

The nitrogen atom in the quinoline ring is basic and nucleophilic, allowing for transformations such as N-oxidation and quaternization.

N-Oxidation: The quinoline nitrogen can be oxidized to an N-oxide using oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide. The resulting 4-bromoquinoline (B50189) N-oxide is a known compound. guidechem.com N-oxidation alters the electronic properties of the quinoline ring, making it more susceptible to certain nucleophilic substitutions and influencing the regioselectivity of other reactions. mdpi.com

N-Alkylation and Quaternization: The nitrogen atom can be alkylated with alkyl halides to form quaternary quinolinium salts. This reaction introduces a positive charge on the nitrogen, significantly increasing the electron-withdrawing nature of the heterocyclic system. Rhodium-catalyzed alkylation of quinolines has also been reported, though this often targets the C2 position via C-H activation. mdpi.comnih.gov Quaternization can influence the biological activity and physical properties of the molecule.

N-Alkylation and N-Acylation Reactions

The nitrogen atom in the quinoline ring of this compound possesses a lone pair of electrons, rendering it nucleophilic and susceptible to reactions with electrophiles. N-alkylation and N-acylation are fundamental transformations that introduce alkyl or acyl groups onto this nitrogen, respectively, leading to the formation of quaternary quinolinium salts.

N-Alkylation:

The reaction of this compound with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) or other alkylating agents is expected to yield N-alkyl-4-bromo-2-cyanoquinolinium salts. These reactions typically proceed via an S_N2 mechanism. acsgcipr.org The rate of reaction is influenced by several factors, including the nature of the alkylating agent, the solvent, and the temperature. The use of polar aprotic solvents like DMF, DMSO, or acetonitrile can facilitate the reaction by stabilizing the forming quinolinium salt. acsgcipr.org

N-Acylation:

N-acylation of this compound with acyl halides (e.g., acetyl chloride, benzoyl chloride) or acid anhydrides would result in the formation of N-acyl-4-bromo-2-cyanoquinolinium salts. These acylated products are generally more reactive than their alkylated counterparts and can serve as versatile intermediates in organic synthesis. The reaction conditions are similar to those for N-alkylation, often employing a non-nucleophilic base to scavenge the acid byproduct.

Table 1: Expected Products from N-Alkylation and N-Acylation of this compound

| Reactant | Reagent | Expected Product |

| This compound | Methyl Iodide (CH₃I) | 1-Methyl-4-bromo-2-cyanoquinolinium iodide |

| This compound | Benzyl Bromide (BnBr) | 1-Benzyl-4-bromo-2-cyanoquinolinium bromide |

| This compound | Acetyl Chloride (CH₃COCl) | 1-Acetyl-4-bromo-2-cyanoquinolinium chloride |

| This compound | Benzoyl Chloride (PhCOCl) | 1-Benzoyl-4-bromo-2-cyanoquinolinium chloride |

This table is predictive and based on general chemical principles of N-alkylation and N-acylation of quinolines.

Coordination Chemistry Studies with Metal Centers

The this compound molecule possesses two potential coordination sites for metal ions: the quinoline nitrogen atom and the nitrogen atom of the cyano group. This allows it to function as a bidentate or a monodentate ligand in the formation of coordination complexes with various metal centers. The quinoline nitrogen acts as a σ-donor, while the cyano group can also coordinate through its nitrogen lone pair.

The coordination chemistry of quinoline and its derivatives is well-established, with numerous examples of complexes with transition metals like ruthenium, palladium, copper, and silver. researchgate.netrsc.org These complexes have found applications in catalysis, materials science, and medicinal chemistry. For example, 8-hydroxyquinolines are common chelators used in the development of sensors for metal ions like Zn²⁺. rsc.org

Although specific studies on the coordination complexes of this compound are not prevalent, it is reasonable to predict its coordination behavior based on related structures. The molecule could form chelating complexes, where both the quinoline and nitrile nitrogens bind to the same metal center, forming a stable five-membered ring. The electronic properties of the metal center and the steric environment around the ligand would influence the geometry and stability of the resulting complex. The presence of the bromo substituent could also influence the electronic properties of the ligand and, consequently, the reactivity and catalytic activity of the metal complex.

Electrophilic Aromatic Substitution on the Quinoline Ring System

Electrophilic aromatic substitution (EAS) is a key reaction for functionalizing aromatic rings. In the case of quinoline, the reaction is more complex than in benzene (B151609) due to the presence of the nitrogen atom, which deactivates the pyridine ring towards electrophilic attack and directs incoming electrophiles to the benzene ring. researchgate.net For quinoline itself, electrophilic substitution, such as nitration and sulfonation, predominantly occurs at the 5- and 8-positions. researchgate.net

In this compound, the scenario is further complicated by the presence of two electron-withdrawing groups: the bromo group at C4 and the cyano group at C2.

The Cyano Group (-CN): This is a strong deactivating group and a meta-director.

The Bromo Group (-Br): This is a deactivating group but an ortho-, para-director. libretexts.org

The pyridine ring is already deactivated by the nitrogen atom. The additional deactivating effect of the cyano group at C2 and the bromo group at C4 would make electrophilic attack on the pyridine part of the molecule highly unfavorable.

Computational and Theoretical Analysis of Reaction Mechanisms

Computational chemistry provides powerful tools for investigating reaction mechanisms, offering insights into the energetics and structures of transient species like transition states. nih.govnih.gov Density Functional Theory (DFT) is a particularly popular method for studying the reactivity of organic molecules. scirp.orgresearchgate.net

For any reaction involving this compound, such as nucleophilic substitution or electrophilic attack, a transition state (TS) represents the energy maximum along the reaction coordinate. youtube.com Computational methods can be used to locate and characterize these transition states. A key feature of a calculated transition state is the presence of a single imaginary frequency in the vibrational analysis, which corresponds to the motion along the reaction coordinate. nih.govnih.gov

For instance, in a hypothetical S_NAr reaction at the C4 position, where a nucleophile displaces the bromide, DFT calculations could model the structure of the Meisenheimer complex intermediate and the transition states leading to and from it. The geometry of the TS would reveal the extent of bond-forming and bond-breaking at the peak of the energy barrier. nih.gov Studies on other quinoline systems have successfully used DFT to model transition states for various reactions, including oxidation. nih.govnih.gov

By calculating the energies of the reactants, intermediates, transition states, and products, a reaction energy profile can be constructed. youtube.com This profile provides a quantitative picture of the reaction's thermodynamics and kinetics. The height of the energy barrier (activation energy) determines the reaction rate, while the energy difference between reactants and products indicates whether the reaction is exothermic or endothermic.

Computational studies on related heterocyclic systems have demonstrated the utility of energy profile mapping. For example, DFT calculations have been used to create detailed energy profiles for the rhodium-catalyzed synthesis of quinolin-2(1H)-ones, elucidating the step-by-step mechanism. researchgate.net A similar approach applied to reactions of this compound would allow for a comparison of different potential reaction pathways, predicting the most likely outcome under given conditions.

Frontier Molecular Orbital (FMO) theory is a powerful concept for predicting the reactivity of molecules based on the interaction of their Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). rsc.orgresearchgate.net The HOMO is the orbital from which the molecule is most likely to donate electrons (nucleophilicity), while the LUMO is the orbital to which it is most likely to accept electrons (electrophilicity).

For this compound, FMO analysis can predict sites of nucleophilic and electrophilic attack.

Electrophilic Attack: An electrophile will preferentially attack the atom(s) with the largest coefficient in the HOMO. In quinoline, the HOMO is typically localized on the benzene ring, which is consistent with the observed regioselectivity of electrophilic aromatic substitution at positions 5 and 8. researchgate.net

Nucleophilic Attack: A nucleophile will target the atom(s) with the largest coefficient in the LUMO. For quinoline, the LUMO is generally centered on the pyridine ring. The electron-withdrawing cyano and bromo groups in this compound are expected to lower the energy of the LUMO and increase its localization on the C2 and C4 positions, making them susceptible to nucleophilic attack.

The energy gap between the HOMO and LUMO (ΔE) is also an important indicator of chemical reactivity. rsc.org A smaller HOMO-LUMO gap generally implies higher reactivity. researchgate.net DFT calculations can provide detailed visualizations and energy levels of the HOMO and LUMO for this compound, offering valuable predictions about its chemical behavior. mdpi.com

Table 2: Predicted Reactivity based on FMO Theory

| Reaction Type | Key Orbital | Predicted Site of Reactivity | Rationale |

| Electrophilic Attack | HOMO | C5 and C8 positions | Largest orbital coefficients in the HOMO are expected on the carbocyclic ring. researchgate.net |

| Nucleophilic Attack | LUMO | C2 and C4 positions | Large orbital coefficients in the LUMO are expected at these positions due to the electron-withdrawing N, -CN, and -Br groups. |

This table is predictive and based on FMO theory principles applied to the quinoline scaffold.

Derivatization and Non Biological Applications of 4 Bromoquinoline 2 Carbonitrile As a Chemical Building Block

Synthesis of Novel Quinoline (B57606) Derivatives through Strategic Functional Group Interconversions

No specific research findings are available for 4-Bromoquinoline-2-carbonitrile.

Construction of Complex Heterocyclic and Polycyclic Architectures

No specific research findings are available for this compound.

No specific research findings are available for this compound.

Applications in Material Science Research as a Precursor

No specific research findings are available for this compound.

No specific research findings are available for this compound.

Role in Catalysis Research as a Ligand Precursor or Scaffold

There is currently a lack of specific research in the public domain detailing the use of this compound as a direct precursor for ligands in catalysis or as a scaffold for building catalytic systems. While quinoline derivatives are widely explored in catalysis, the specific contributions of the 4-bromo-2-carbonitrile isomer are not well-documented.

Application in Parallel Synthesis and Combinatorial Chemistry for Chemical Library Generation

Similarly, there is a notable absence of specific examples in the scientific literature of this compound being employed in parallel synthesis or combinatorial chemistry to generate chemical libraries. The potential for such applications exists due to its functional handles, but dedicated studies showcasing its use in this capacity have not been identified in available resources.

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone for the determination of molecular structure. Through the analysis of the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Advanced 2D-NMR Techniques (COSY, HSQC, HMBC, NOESY)

While one-dimensional (1D) NMR provides fundamental data, two-dimensional (2D) NMR experiments offer deeper insights by correlating signals from different nuclei, thereby resolving complex structural ambiguities. youtube.comharvard.edu

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds (2JHH or 3JHH). magritek.comyoutube.comlibretexts.org In the context of 4-Bromoquinoline-2-carbonitrile, a COSY spectrum would reveal correlations between adjacent protons on the quinoline (B57606) ring system. For instance, the proton at position 3 (H-3) would show a cross-peak with the proton at position 5 (H-5), and H-5 would show correlations with H-6, H-6 with H-7, and H-7 with H-8, allowing for the sequential assignment of the protons on the benzene (B151609) portion of the quinoline ring. The absence of a proton at position 4 (due to the bromo-substitution) and position 2 (due to the carbonitrile group) would be confirmed by the interruption of this coupling network.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons directly attached to heteronuclei, most commonly 13C. columbia.edu Each cross-peak in an HSQC spectrum indicates a direct C-H bond. columbia.edu For this compound, this technique would definitively link each proton signal to its corresponding carbon signal on the quinoline frame. For example, the proton signal for H-5 would show a correlation to the carbon signal for C-5. This is invaluable for assigning the carbon resonances in the 13C NMR spectrum. columbia.edu

The proton at H-5 showing correlations to the quaternary carbons C-4 (2JCH) and C-8a (3JCH).

The proton at H-8 showing correlations to C-7 (2JCH) and the bridgehead carbon C-4a (3JCH).

Crucially, correlations from protons on the benzene ring (e.g., H-5) to the carbon of the nitrile group (C-2) or the carbon bearing the bromine (C-4) would firmly establish the substitution pattern. For instance, a correlation from H-3 to C-4 and C-2 would be expected.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space correlations between protons that are in close proximity, regardless of whether they are directly bonded. rsc.orgyoutube.com This is particularly useful for determining stereochemistry and conformation. e-bookshelf.de In a rigid aromatic system like this compound, NOESY can help to confirm assignments by showing correlations between spatially adjacent protons. For example, a NOESY cross-peak would be expected between H-3 and H-5, and between H-8 and the proton on the adjacent position of a substituent if present.

Table 1: Expected 2D-NMR Correlations for this compound

| Experiment | Correlating Nuclei | Expected Key Correlations | Information Gained |

|---|---|---|---|

| COSY | 1H - 1H | H-5 ↔ H-6, H-6 ↔ H-7, H-7 ↔ H-8 | Proton-proton connectivity within the spin systems of the quinoline ring. |

| HSQC | 1H - 13C (1-bond) | H-3 ↔ C-3, H-5 ↔ C-5, H-6 ↔ C-6, H-7 ↔ C-7, H-8 ↔ C-8 | Direct proton-carbon attachments, aiding in 13C spectra assignment. |

| HMBC | 1H - 13C (2-3 bonds) | H-3 → C-2, C-4, C-4a; H-5 → C-4, C-7, C-8a; H-8 → C-4a, C-6, C-7 | Long-range connectivity, confirming the overall molecular skeleton and substituent placement. |

| NOESY | 1H - 1H (through-space) | H-3 ↔ H-5, H-8 ↔ H-7 | Spatial proximity of protons, confirming assignments and stereochemistry. |

Solid-State NMR Investigations

Solid-State NMR (ssNMR) is a powerful technique for studying the structure and dynamics of materials in their solid form. nih.govrsc.org Unlike solution NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are influenced by factors such as dipolar interactions and chemical shift anisotropy, which provide rich information about the molecular packing and conformation in the crystal lattice. nih.govfrontiersin.org

For this compound, ssNMR could be employed to:

Identify Polymorphism: Different crystalline forms (polymorphs) of a compound can exhibit distinct ssNMR spectra due to variations in molecular packing and intermolecular interactions. frontiersin.org This is critical in pharmaceutical and materials science, as different polymorphs can have different physical properties.

Probe Intermolecular Interactions: ssNMR can detect through-space interactions between molecules in the crystal lattice, providing insights into how the this compound molecules are arranged relative to one another.

Characterize Amorphous Content: ssNMR can distinguish between crystalline and amorphous phases of a material, which is important for quality control.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. researchgate.net It is indispensable for determining the molecular weight of a compound and for obtaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to four or more decimal places. measurlabs.commeasurlabs.com This precision allows for the unambiguous determination of the elemental formula of a compound. researchgate.netmeasurlabs.com For this compound (C₁₀H₅BrN₂), the theoretical exact mass can be calculated based on the most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ¹⁴N). An experimental HRMS measurement that matches this theoretical value to within a few parts per million (ppm) provides strong evidence for the compound's identity and elemental composition. escholarship.org

Table 2: Theoretical Exact Mass for this compound

| Isotope | Atomic Mass (Da) | Number of Atoms | Total Mass (Da) |

|---|---|---|---|

| ¹²C | 12.000000 | 10 | 120.000000 |

| ¹H | 1.007825 | 5 | 5.039125 |

| ⁷⁹Br | 78.918337 | 1 | 78.918337 |

| ¹⁴N | 14.003074 | 2 | 28.006148 |

| Theoretical Exact Mass [M] | 231.963910 | ||

| Theoretical Exact Mass [M+H]⁺ | 232.971735 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis. nih.govnih.gov In a typical experiment, a precursor ion (e.g., the protonated molecule [M+H]⁺ of this compound) is selected and then fragmented by collision-induced dissociation (CID). The resulting fragment ions are then analyzed to provide structural information. The fragmentation pattern is often characteristic of a particular class of compounds. nih.gov

For this compound, key fragmentation pathways could include:

Loss of Br•: The cleavage of the C-Br bond to lose a bromine radical.

Loss of HCN: Elimination of hydrogen cyanide from the quinoline ring system.

Loss of C₂N₂: Expulsion of dicyanogen from the molecule.

Retro-Diels-Alder (RDA) reactions: Cleavage of the quinoline ring system. nih.gov

Analyzing these fragmentation pathways helps to confirm the presence and location of the bromo and carbonitrile substituents on the quinoline core. nih.gov

Hyphenated Techniques (e.g., LC-MS) for Purity and Reaction Monitoring

Hyphenated techniques, particularly Liquid Chromatography-Mass Spectrometry (LC-MS), combine the separation power of chromatography with the detection capabilities of mass spectrometry. nih.gov LC-MS is an invaluable tool for:

Purity Assessment: An LC-MS analysis can separate the target compound from impurities, starting materials, and by-products. The mass spectrometer then provides molecular weight information for each separated component, allowing for their identification.

Reaction Monitoring: By taking small aliquots from a reaction mixture over time and analyzing them by LC-MS, chemists can track the consumption of starting materials and the formation of the desired product and any intermediates or by-products. This allows for the optimization of reaction conditions such as temperature, time, and catalyst loading.

Vibrational Spectroscopy (Infrared and Raman Spectroscopy) for Functional Group Identification

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for identifying the functional groups within a molecule. These methods are highly complementary, probing the vibrational modes of a molecule based on different selection rules.

Infrared (IR) Spectroscopy measures the absorption of infrared radiation by a molecule, which occurs when there is a change in the dipole moment during a vibration. For this compound, characteristic IR absorption bands would be expected for the key functional groups. The nitrile group (C≡N) typically exhibits a sharp, strong absorption band in the region of 2260-2220 cm⁻¹. The aromatic quinoline ring would produce a series of bands, including C-H stretching vibrations above 3000 cm⁻¹, and C=C and C=N ring stretching vibrations in the 1650-1400 cm⁻¹ region. The carbon-bromine (C-Br) bond would show a characteristic stretching vibration in the far-infrared region, typically between 600 and 500 cm⁻¹.

Raman Spectroscopy involves the inelastic scattering of monochromatic light. A vibrational mode is Raman active if it induces a change in the polarizability of the molecule's electron cloud. For this compound, the symmetrical nature of the C≡N stretch often results in a strong Raman signal, complementing the IR data. The aromatic ring vibrations would also be prominent in the Raman spectrum.

Without experimental data, a definitive table of vibrational frequencies for this compound cannot be compiled.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The quinoline ring system in this compound is a chromophore that is expected to exhibit characteristic absorption bands.

The primary electronic transitions anticipated for this molecule are π → π* and n → π* transitions.

π → π transitions:* These high-energy transitions occur in the conjugated π-system of the quinoline ring. They are typically characterized by high molar absorptivity (ε).

n → π transitions:* These lower-energy transitions involve the promotion of a non-bonding electron (from the nitrogen atom's lone pair) to an anti-bonding π* orbital. These transitions are generally of lower intensity compared to π → π* transitions.

The presence of the bromo and carbonitrile substituents would influence the exact wavelength of maximum absorption (λ_max) and the molar absorptivity, typically causing shifts in the absorption bands compared to unsubstituted quinoline. However, specific λ_max values and spectral plots for this compound are not documented in the searched sources.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unequivocal proof of the structure of this compound, yielding data on bond lengths, bond angles, and intermolecular interactions in the solid state.

A single-crystal X-ray diffraction experiment would involve growing a suitable crystal of the compound, exposing it to an X-ray beam, and analyzing the resulting diffraction pattern. This analysis reveals the electron density distribution, from which the atomic positions can be determined. Key parameters obtained would include the crystal system, space group, and unit cell dimensions. While the structures of many quinoline derivatives have been determined using this method, a crystallographic information file (CIF) or published study detailing the crystal structure of this compound could not be located. nih.govresearchgate.net

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are essential for separating components of a mixture and for quantifying the purity of a compound.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of non-volatile organic compounds and for quantifying them in various matrices. A typical method for a compound like this compound would likely involve reverse-phase (RP) HPLC.

Table 1: Illustrative HPLC Method Parameters (Hypothetical)

| Parameter | Typical Condition |

|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient or isocratic mixture of Acetonitrile (B52724) and Water (or a buffer) |

| Detector | UV-Vis Diode Array Detector (DAD) |

| Wavelength | Set at an absorption maximum (λ_max) of the compound |

| Flow Rate | ~1.0 mL/min |

| Injection Volume | 5-20 µL |

| Column Temperature | Ambient or controlled (e.g., 25-30 °C) |

Note: This table is a hypothetical representation of typical starting conditions for method development and is not based on experimental data for this compound.

Method development would involve optimizing these parameters to achieve a sharp, symmetrical peak for the target compound, well-resolved from any impurities. While HPLC methods for other quinoline derivatives have been published, a validated method specifically for this compound is not available in the reviewed literature. sielc.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Species

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of volatile and thermally stable compounds. Given the quinoline structure, this compound may have sufficient volatility for GC analysis.

In a GC-MS analysis, the compound would be vaporized and separated on a capillary column based on its boiling point and interaction with the stationary phase. The separated compound then enters the mass spectrometer, where it is ionized (typically by electron impact), and the resulting fragments are detected. The mass spectrum provides a unique fragmentation pattern, or "fingerprint," that can confirm the compound's identity and molecular weight.

A typical GC-MS analysis would define parameters such as the type of column, the temperature program for the oven, the injector temperature, and the mass spectrometer settings. nih.gov However, no specific GC-MS studies or fragmentation data for this compound have been found.

Theoretical and Computational Chemistry Studies of 4 Bromoquinoline 2 Carbonitrile

Density Functional Theory (DFT) Calculations

Density Functional Theory is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.gov DFT calculations are central to understanding the intrinsic properties of 4-Bromoquinoline-2-carbonitrile.

Geometry Optimization and Conformational Analysis

The first step in any computational analysis is to determine the most stable three-dimensional structure of the molecule. A geometry optimization calculation systematically alters the positions of the atoms to find the arrangement with the lowest possible energy, known as the ground state geometry.

For this compound, this would involve calculating the optimal bond lengths, bond angles, and dihedral angles. The quinoline (B57606) ring system is largely planar, and it is expected that the optimized structure of this compound would also be nearly planar. noveltyjournals.com A key outcome of this analysis is a set of precise coordinates for each atom in the molecule at its most stable state.

Table 1: Representative Data from a DFT Geometry Optimization (Note: The following data is illustrative for a generic quinoline derivative and not specific to this compound, as such data is not available.)

| Parameter | Description | Typical Calculated Value |

|---|---|---|

| Bond Length | C=N in quinoline ring | ~ 1.36 Å |

| Bond Length | C-Br | ~ 1.90 Å |

| Bond Length | C≡N (nitrile) | ~ 1.15 Å |

| Bond Angle | C-C-C in benzene (B151609) ring | ~ 120° |

Vibrational Frequency Analysis and Spectroscopic Prediction

Once the optimized geometry is found, a vibrational frequency analysis is performed. This calculation predicts the molecule's infrared (IR) and Raman spectra by determining the frequencies at which the molecule's bonds stretch, bend, and twist. Each vibrational mode corresponds to a specific frequency, and its intensity can also be calculated.

For this compound, this analysis would predict characteristic frequencies for key functional groups, such as:

The C≡N stretch of the nitrile group, typically a strong, sharp peak in the IR spectrum.

The C-Br stretch.

Vibrations associated with the quinoline ring structure (C-H, C-C, and C-N stretching and bending modes).

Comparing these predicted spectra with experimentally obtained spectra is a crucial method for confirming the structure of a synthesized compound.

Electronic Structure Analysis (HOMO-LUMO Energy Gaps)

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net

HOMO: This orbital can be thought of as the outermost orbital containing electrons. Its energy level is related to the molecule's ability to donate electrons.

LUMO: This is the innermost orbital that is empty of electrons. Its energy level relates to the molecule's ability to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap , is a critical parameter. nih.gov A small gap suggests that the molecule can be easily excited, which is often associated with higher chemical reactivity and specific optical properties. researchgate.netmdpi.com For this compound, DFT calculations would map the electron density of these orbitals and compute the energy gap, providing insight into its potential reactivity and electronic behavior. nih.gov

Natural Bond Orbital (NBO) Analysis